molecular formula C24H26N2O5S B2546025 1-((4-(2-Methoxyphenoxy)phenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine CAS No. 606945-04-4

1-((4-(2-Methoxyphenoxy)phenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine

Cat. No.: B2546025
CAS No.: 606945-04-4
M. Wt: 454.54
InChI Key: ICVAVRAINGMOII-UHFFFAOYSA-N
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Description

1-((4-(2-Methoxyphenoxy)phenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine is a complex organic compound that belongs to the class of sulfonyl piperazines. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-(2-Methoxyphenoxy)phenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 2-methoxyphenol and 4-(2-methoxyphenyl)piperazine. These intermediates are then subjected to sulfonylation reactions under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((4-(2-Methoxyphenoxy)phenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-((4-(2-Methoxyphenoxy)phenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-((4-(2-Hydroxyphenoxy)phenyl)sulfonyl)-4-(2-hydroxyphenyl)piperazine
  • 1-((4-(2-Chlorophenoxy)phenyl)sulfonyl)-4-(2-chlorophenyl)piperazine

Uniqueness

1-((4-(2-Methoxyphenoxy)phenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. These groups may enhance the compound’s solubility and ability to interact with specific molecular targets.

Properties

IUPAC Name

1-[4-(2-methoxyphenoxy)phenyl]sulfonyl-4-(2-methoxyphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5S/c1-29-22-8-4-3-7-21(22)25-15-17-26(18-16-25)32(27,28)20-13-11-19(12-14-20)31-24-10-6-5-9-23(24)30-2/h3-14H,15-18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVAVRAINGMOII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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